molecular formula C29H24F5NO6 B557734 Fmoc-d-asp(otbu)-opfp CAS No. 200335-75-7

Fmoc-d-asp(otbu)-opfp

Cat. No. B557734
M. Wt: 577.5 g/mol
InChI Key: DWYWJUBBXKYAMY-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-D-Asp(OtBu)-OH” also known as “Fmoc-L-aspartic acid 4-tert-butyl ester”, is a Fmoc protected amino acid . It is an aspartic acid derivative .


Synthesis Analysis

“Fmoc-D-Asp(OtBu)-OH” is used in solid phase peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Asp(OtBu)-OH” is C23H25NO6 . Its molecular weight is 411.45 g/mol .


Chemical Reactions Analysis

“Fmoc-D-Asp(OtBu)-OH” is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis .


Physical And Chemical Properties Analysis

“Fmoc-D-Asp(OtBu)-OH” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Prevention of Aspartimide Formation : Fmoc-Asp(OtBu)-OH is used in Fmoc/tBu chemistry for synthesizing aspartyl-containing peptides. Researchers developed new derivatives to minimize aspartimide by-products in peptide synthesis, demonstrating their effectiveness in various applications (Behrendt, Huber, Marti, & White, 2015).

  • Synthesis of Chiral β3- and α-Amino Acids : Fmoc-Asp(OtBu)-OH was utilized in the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids. These nonnatural amino acids are used in combinatorial synthesis (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

  • Capillary Zone Electrophoresis : Fmoc-Asp(otBu)-OH was used in capillary zone electrophoresis for enantioseparation studies, demonstrating its utility in analytical chemistry (Wu Hong-li, 2005).

  • Self-Assembled Nanostructures : Fmoc-Asp(OtBu)-OH contributes to the formation of self-assembled structures with potential applications in material chemistry, bioscience, and biomedical fields (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • Solid-Phase Synthesis of Peptides : This compound is used in the solid-phase synthesis of peptides, especially for attaching Fmoc-asparagine or glutamine via their side-chain carboxyl group to resins, aiding in peptide synthesis (Breipohl, Knolle, & Stüber, 2009).

  • Synthesis of Glycopeptides : It plays a role in the synthesis of glycopeptides, showing the versatility of Fmoc-Asp(OtBu)-OH in peptide and glycopeptide synthesis (Ürge, Kollát, Hollósi, Laczkó, Wroblewski, Thurin, & Otvos, 1991).

  • Pharmaceutical Research : Fmoc-Asp(OtBu)-OH is significant in pharmaceutical research, especially in the development of drugs and therapeutic peptides (Perich, 2009).

Safety And Hazards

While handling “Fmoc-D-Asp(OtBu)-OPfp”, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYWJUBBXKYAMY-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544413
Record name 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-asp(otbu)-opfp

CAS RN

200335-75-7
Record name 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Fukami, T Nagase, K Fujita, T Hayama… - Journal of medicinal …, 1995 - ACS Publications
Endothelin (ET-1), which was first isolated from the culture medium of porcine aortic endothelial cells, is a potent vasoconstrictor consisting of 21 amino acids and belongs to a new …
Number of citations: 45 pubs.acs.org
A Dal Pozzo, M Fagnoni, R Bergonzi… - The Journal of …, 2000 - Wiley Online Library
Six retro‐inverso tri‐ and tetrapeptide analogues of RGD were prepared and their anti‐aggregatory activity was determined by platelet aggregation tests in comparison with the …
Number of citations: 5 onlinelibrary.wiley.com

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